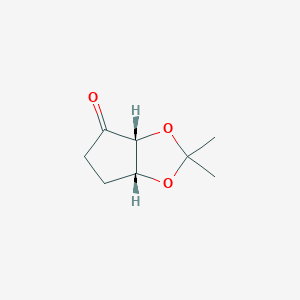

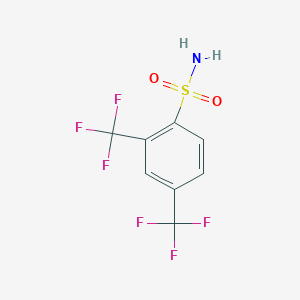

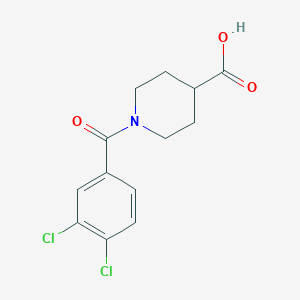

![molecular formula C14H23NO4 B3034304 Exo-8-boc-8-azabicyclo[3.2.1]octane-3-carboxylic acid methyl ester CAS No. 1548548-51-1](/img/structure/B3034304.png)

Exo-8-boc-8-azabicyclo[3.2.1]octane-3-carboxylic acid methyl ester

概要

説明

Exo-8-boc-8-azabicyclo[3.2.1]octane-3-carboxylic acid methyl ester is a compound that belongs to the class of azabicyclo[3.2.1]octane derivatives. These compounds are of interest due to their potential pharmacological properties and their use as building blocks in organic synthesis. The azabicyclo[3.2.1]octane skeleton is a structural motif that is found in a variety of natural products and synthetic compounds with biological activity .

Synthesis Analysis

The synthesis of azabicyclo[3.2.1]octane derivatives can be achieved through different synthetic routes. For instance, a series of esters bearing the 3-methyl-3-azabicyclo[3.2.1]octane moiety have been synthesized and studied, indicating that these compounds can be obtained from readily available starting materials . Another approach involves the synthesis of 8-azabicyclo[3.2.1]octane-1-carboxylic acid, which provides a new proline analogue with a bicyclic structure . Additionally, azatropane and its analogues can be synthesized from pyroglutamic acid, showcasing the versatility of this starting material in constructing the azabicyclo[3.2.1]octane framework .

Molecular Structure Analysis

The molecular structure of azabicyclo[3.2.1]octane derivatives has been extensively studied using spectroscopic methods such as NMR. These studies have revealed that these compounds often adopt a chair-envelope conformation, with substituents affecting the conformational preferences of the bicyclic system . X-ray diffraction has also been used to determine the crystal structure of related compounds, providing detailed insights into their three-dimensional arrangement .

Chemical Reactions Analysis

Azabicyclo[3.2.1]octane derivatives can undergo various chemical reactions, which are essential for their functionalization and application in synthesis. For example, the thermolysis of esters derived from triazabicyclo[3.3.0]octane carboxylic acids can yield products as a mixture of exo and endo isomers, demonstrating the reactivity of these compounds under thermal conditions . The Wittig reaction has been employed to synthesize exo- and endo-bicyclo[3.2.1]octane carboxylic acids, highlighting the synthetic utility of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of azabicyclo[3.2.1]octane derivatives are influenced by their molecular structure. The conformational studies suggest that the presence of different substituents can significantly affect the properties of these compounds, such as their solubility, boiling points, and stability . The analgesic and antipyretic activities of some of these substances indicate that they may also possess interesting pharmacological properties .

科学的研究の応用

Asymmetric Synthesis and Stereoselectivity

The synthesis of new constrained amino acids, such as the diastereomeric 6-amino-3-azabicyclo[3.2.1]octane-6-carboxylic acids, showcases the potential of using exo- and endo-norbornene amino acids as chiral building blocks. This approach facilitates access to optically pure amino acids, which are significant for their alpha,gamma- and alpha,delta-diamino acid properties, providing a method for the exploration of stereochemistry and asymmetric synthesis (Caputo et al., 2006).

Conformationally Constrained Dipeptide Isosteres

Research into the synthesis and reactivity of bicycles derived from tartaric acid and α-amino acids has led to the development of a novel class of conformationally constrained dipeptide isosteres. These compounds, based on 3-Aza-6,8-dioxabicyclo[3.2.1]octane-7-carboxylic acids, demonstrate the utility of these structures in the creation of rigid frameworks for peptide mimicry, which could impact drug design and the study of peptide interactions (Guarna et al., 1999).

Novel Azabicyclic Amines

The design and synthesis of new azabicyclic amines have been explored for their potential in treating cognitive deficits in schizophrenia. Compounds such as exo-3-amino-1-azabicyclo[3.2.1]octane have been developed as isosteres of 3-aminoquinuclidine, showing significant α7 nicotinic acetylcholine receptor activity. This highlights the relevance of azabicyclic structures in the development of new therapeutic agents (Walker et al., 2008).

Proline Analogues for Peptidomimetics

The synthesis of 8-azabicyclo[3.2.1]octane-1-carboxylic acid, a proline analogue with a bicyclic structure, indicates its potential as a constrained building block in peptidomimetics. Such compounds offer a rigid scaffold that can mimic the conformational preferences of proline in peptides, which is important for investigating peptide structure and function (Casabona et al., 2007).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause harm to health . The hazard statements associated with this compound are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statement P261 advises avoiding breathing dust/fume/gas/mist/vapours/spray .

将来の方向性

The 8-azabicyclo[3.2.1]octane scaffold, to which this compound belongs, is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities, and as a result, research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide . Future research may focus on the development of new synthetic methodologies and applications of these compounds in various fields.

作用機序

Mode of Action

It is known that the compound has a bicyclic structure, which could potentially interact with various biological targets .

Biochemical Pathways

The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . Therefore, it is possible that this compound could affect similar pathways.

Pharmacokinetics

Its molecular weight (26934) suggests that it could potentially be absorbed and distributed in the body

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Given its structural similarity to tropane alkaloids, it may have similar effects, but this is purely speculative at this point .

Action Environment

The action environment of this compound can be influenced by various factors such as temperature, pH, and the presence of other molecules. For instance, the compound is stored in a refrigerator, suggesting that it may be sensitive to temperature

特性

IUPAC Name |

8-O-tert-butyl 3-O-methyl (1S,5R)-8-azabicyclo[3.2.1]octane-3,8-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO4/c1-14(2,3)19-13(17)15-10-5-6-11(15)8-9(7-10)12(16)18-4/h9-11H,5-8H2,1-4H3/t9?,10-,11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMBCTFGOVMCGIL-FGWVZKOKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2CCC1CC(C2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1[C@@H]2CC[C@H]1CC(C2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

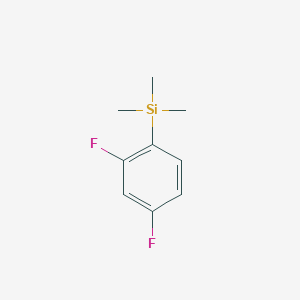

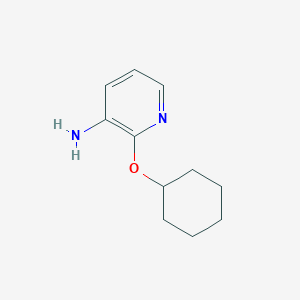

![{[3,4-dihydro-1(2H)-naphthalenylidenamino]oxy}(dioxo)phenyl-lambda~6~-sulfane](/img/structure/B3034222.png)

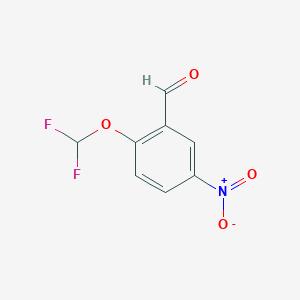

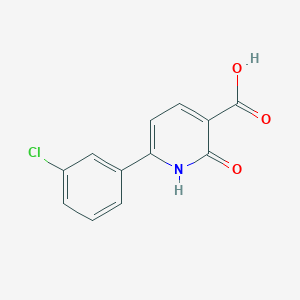

![4-(2-{2-[(4-Amino-1,2,5-oxadiazol-3-yl)oxy]ethoxy}ethoxy)-1,2,5-oxadiazol-3-amine](/img/structure/B3034225.png)

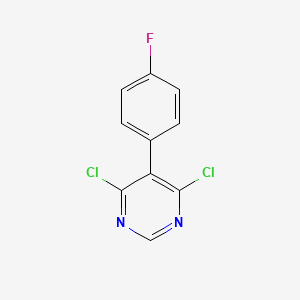

![2-[(Carboxymethyl)sulfanyl]propanoic acid](/img/structure/B3034226.png)

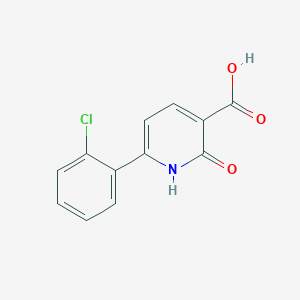

![3-[(3,4-Dichlorobenzyl)oxy]benzoic acid](/img/structure/B3034239.png)